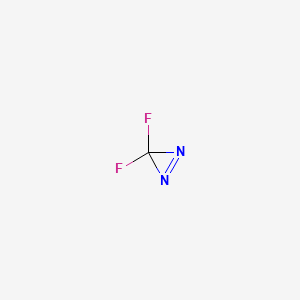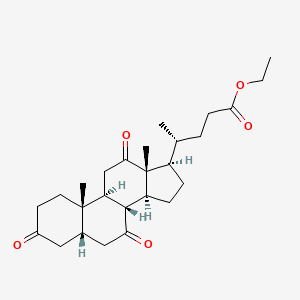
2-Methylquinoline-6-carbonitrile
Descripción general
Descripción
2-Methylquinoline-6-carbonitrile is a chemical compound with the CAS Number: 73013-69-1 . It has a molecular weight of 168.2 . The IUPAC name for this compound is 2-methyl-6-quinolinecarbonitrile .
Synthesis Analysis
The synthesis of 2-Methylquinoline-6-carbonitrile involves various methods . For instance, one method involves the use of pyridine at 200℃ for 24 hours . Another method involves a multi-step reaction with 2 steps: the first step involves a reaction at 100 - 105℃ for 12 hours, and the second step involves a reaction with tributylorthoformate, quinoline, benzene, and butan-1-ol at 60 - 70℃ for 6 hours .Molecular Structure Analysis
The InChI Code for 2-Methylquinoline-6-carbonitrile is 1S/C11H8N2/c1-8-2-4-10-6-9(7-12)3-5-11(10)13-8/h2-6H,1H3 . The InChI key is RGNLKYMDERTWSG-UHFFFAOYSA-N .Chemical Reactions Analysis
2-Methylquinoline-6-carbonitrile can undergo various chemical reactions . For example, it can react with pyridine at 200℃ for 24 hours . It can also undergo a multi-step reaction with 2 steps: the first step involves a reaction at 100 - 105℃ for 12 hours, and the second step involves a reaction with tributylorthoformate, quinoline, benzene, and butan-1-ol at 60 - 70℃ for 6 hours .Physical And Chemical Properties Analysis
2-Methylquinoline-6-carbonitrile is a solid at room temperature . It has a boiling point of 323.9°C at 760 mmHg . It should be stored in a dark place, in an inert atmosphere, at room temperature .Aplicaciones Científicas De Investigación
Chemical Transformations : 6-methylchromone-3-carbonitrile, which is structurally similar to 2-Methylquinoline-6-carbonitrile, demonstrates interesting reactivity with nucleophilic reagents, leading to a variety of heterocyclic systems. This highlights its potential in synthetic organic chemistry for creating new compounds (Ibrahim & El-Gohary, 2016).
Photochemical Reactions : Studies on photochemical reactions of related compounds, such as 2-cyanoquinoline 1-oxides, have revealed the synthesis of 6-alkoxy- and 6-chloroquinoline 2-carbonitriles. These findings are significant for understanding the photochemical properties of quinoline derivatives (Kaneko et al., 1974).
Optoelectronic Properties : Quinoline derivatives, including those related to 2-Methylquinoline-6-carbonitrile, have been studied for their optoelectronic, nonlinear, and charge transport properties. These compounds could be efficient multifunctional materials in the field of materials science (Irfan et al., 2020).
Chemosensors for Metal Ions : Some quinoline derivatives function as chemosensors for detecting metal ions like Pd2+. Their fluorescence changes upon metal ion binding are valuable for environmental and analytical chemistry (Shally et al., 2020).
One-Pot Synthesis Applications : 2-Methylquinoline-6-carbonitrile derivatives have been synthesized through one-pot reactions, demonstrating their utility in streamlining chemical synthesis processes (Wan et al., 2011).
External Magnetic Field Effects : The photoinduced substitution reactions of certain quinoline carbonitriles are influenced by external magnetic fields, revealing insights into photochemical reaction mechanisms (HataNorisuke & HokawaMasahito, 2006).
Cancer Research : Some quinoline-3-carbonitrile derivatives act as inhibitors of EGFR and HER-2 kinases, showing potential in cancer treatment (Wissner et al., 2003).
Antitumor Agents : Halogenated 2-aminoquinoline-3-carbonitrile derivatives have demonstrated significant cytotoxic activities against various human tumor cell lines, indicating their potential as antitumor agents (Fouda, 2017).
Mecanismo De Acción
Target of Action
These include various enzymes and receptors involved in cellular processes .
Mode of Action
For instance, some quinolines inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death .
Biochemical Pathways
Given the broad range of biological activities exhibited by quinoline derivatives, it can be inferred that multiple pathways could potentially be affected .
Pharmacokinetics
The compound’s molecular weight (1682) suggests that it may have favorable absorption and distribution characteristics .
Result of Action
Quinoline derivatives are known to exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer effects .
Safety and Hazards
Direcciones Futuras
Quinoline derivatives, including 2-Methylquinoline-6-carbonitrile, have shown substantial biological activities . There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . Therefore, the future directions in the research of 2-Methylquinoline-6-carbonitrile could involve the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
Propiedades
IUPAC Name |
2-methylquinoline-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-8-2-4-10-6-9(7-12)3-5-11(10)13-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNLKYMDERTWSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40325567 | |
| Record name | 2-methylquinoline-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40325567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73013-69-1 | |
| Record name | 73013-69-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=511506 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methylquinoline-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40325567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[Bis(carboxymethyl)amino]glutaric acid](/img/structure/B1616889.png)







![Propanamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[[2-(2-cyanoethoxy)ethyl]amino]-4-methoxyphenyl]-](/img/structure/B1616902.png)